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Compound of Interest

3-Bromo-2-
Compound Name: o
(bromomethyl)propionic acid

cat. No.: B1267385

For Researchers, Scientists, and Drug Development Professionals
Introduction

Bis(bromomethyl)acetic acid and its isomers are of significant interest in synthetic chemistry
and drug development due to their potential as reactive intermediates and building blocks.
However, a comprehensive and centralized repository of their spectral data is notably absent in
publicly accessible literature. This guide aims to address this gap by providing a detailed
examination of the spectral characteristics of a closely related and well-documented analogue,
2,3-dibromopropanoic acid. The principles and techniques discussed herein are directly
applicable to the analysis of other brominated carboxylic acids, including various isomers of
bis(bromomethyl)acetic acid.

This document provides tabulated spectral data, detailed experimental protocols for data
acquisition, and logical workflows for synthesis and spectral analysis to serve as a valuable
resource for researchers in the field.

Spectral Data Summary for 2,3-Dibromopropanoic
Acid

The following tables summarize the key quantitative spectral data for 2,3-dibromopropanoic
acid (CAS 600-05-5).
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Table 1: *H NMR Spectral Data of 2,3-Dibromopropanoic Acid

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~4.5 Doublet of doublets 1H CH(Br)
~3.9 Multiplet 2H CH2(Br)
~11.0 Singlet (broad) 1H COOH

Note: Chemical shifts can vary depending on the solvent used.

Table 2: 13C NMR Spectral Data of 2,3-Dibromopropanoic Acid

Chemical Shift (8) ppm Assighment

~170 C=0 (Carboxylic Acid)
45 CH(Br)

35 CHz(Br)

Note: Chemical shifts can vary depending on the solvent used.

Table 3: IR Spectral Data of 2,3-Dibromopropanoic Acid

Wavenumber (cm~?) Description of Vibration

O-H stretch (broad), characteristic of carboxylic

2500-3300 )
acid

1710 C=0 stretch (strong), characteristic of carboxylic
acid

1200-1300 C-O stretch

500-700 C-Br stretch

Table 4: Mass Spectrometry Data for 2,3-Dibromopropanoic Acid
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miz Interpretation

[M]*, Molecular ion peak with characteristic

232,234, 236 , _ .
isotopic pattern for two bromine atoms
153, 155 [M-Br]*, Loss of one bromine atom
[M-Br-COOH]*, Loss of a bromine atom and the
107, 109

carboxyl group

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 2,3-dibromopropanoic acid is dissolved in
approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds).
Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

e 1H NMR Spectroscopy:
o Instrument: A 400 MHz (or higher) NMR spectrometer.

o Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.
e 13C NMR Spectroscopy:
o Instrument: A 100 MHz (or higher) NMR spectrometer.

o Parameters:
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Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-2048 scans may be necessary due to the lower natural
abundance of 3C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
2. Infrared (IR) Spectroscopy
e Sample Preparation:

o KBr Pellet Method: A small amount of the solid sample is ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.

¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Parameters:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[e]

Number of Scans: 16-32 scans.

o

[¢]

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

3. Mass Spectrometry

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL.
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e Instrument: A mass spectrometer, typically coupled with a chromatographic system like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron lonization (El) is a
common ionization technique for this type of molecule.

o Parameters (for El):
o lonization Energy: 70 eV.
o Source Temperature: 200-250 °C.
o Mass Range: m/z 40-400.
Visualizations
Synthesis Workflow

The synthesis of 2,3-dibromopropanoic acid is typically achieved through the bromination of
acrylic acid. This straightforward electrophilic addition reaction provides a clear example of a
synthetic workflow.[1][2]
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Proposed Structure:

2,3-Dibromopropanoic Acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. nbinno.com [nbinno.com]

¢ 2. nbinno.com [nbinno.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1267385?utm_src=pdf-body-img
https://www.benchchem.com/product/b1267385?utm_src=pdf-custom-synthesis
https://www.nbinno.com/?news/AZD-23-dibromopropionic-acid-a-comprehensive-overview
https://www.nbinno.com/article/other-organic-chemicals/the-chemistry-behind-2-3-dibromopropionic-acid-synthesis-and-its-industrial-significance-qr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Navigating the Spectral Landscape of Brominated
Carboxylic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267385#bis-bromomethyl-acetic-acid-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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